molecular formula C19H32O3 B14486064 Methyl 5-tridecylfuran-2-carboxylate CAS No. 64137-37-7

Methyl 5-tridecylfuran-2-carboxylate

Cat. No.: B14486064
CAS No.: 64137-37-7
M. Wt: 308.5 g/mol
InChI Key: DWKFMWKKNRPKLL-UHFFFAOYSA-N
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Description

Methyl 5-tridecylfuran-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-tridecylfuran-2-carboxylate can be achieved through several methods. One common approach involves the reaction of dimethylsulfonium acylmethylides with alkyl acetylenic carboxylates. This method provides a direct and simple strategy for synthesizing polysubstituted furans with mono- to tricarboxylate groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of sulfur ylides and alkynes in the presence of catalysts can facilitate the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-tridecylfuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-tridecylfuran-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-tridecylfuran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing biological pathways. For example, it may interact with enzymes or receptors involved in oxidative stress or inflammation .

Comparison with Similar Compounds

  • Methyl 5-decylfuran-2-carboxylate
  • Methyl 5-dodecylfuran-2-carboxylate
  • Methyl 5-tetradecylfuran-2-carboxylate

Comparison: Methyl 5-tridecylfuran-2-carboxylate is unique due to its longer tridecyl chain, which can influence its physical and chemical properties. This longer chain may enhance its hydrophobicity and affect its interaction with biological membranes compared to shorter-chain derivatives .

Properties

CAS No.

64137-37-7

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl 5-tridecylfuran-2-carboxylate

InChI

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(22-17)19(20)21-2/h15-16H,3-14H2,1-2H3

InChI Key

DWKFMWKKNRPKLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=CC=C(O1)C(=O)OC

Origin of Product

United States

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